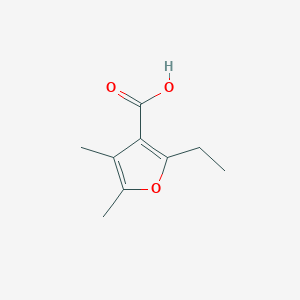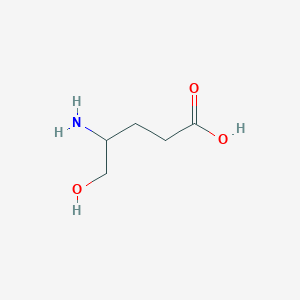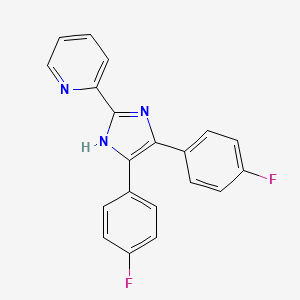
2-(4,5-Bis(4-fluorophenyl)-1H-imidazol-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,5-Bis(4-fluorophenyl)-1H-imidazol-2-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with an imidazole ring, which is further substituted with two 4-fluorophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Bis(4-fluorophenyl)-1H-imidazol-2-yl)pyridine typically involves the condensation of picolinamide with benzaldehydes in the presence of a palladium catalyst. For instance, a mixture of picolinamide, benzaldehyde, and palladium trifluoroacetate (Pd(TFA)2) is heated in n-octane to yield the desired product . This method provides a straightforward approach to obtaining the compound under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-(4,5-Bis(4-fluorophenyl)-1H-imidazol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various nucleophiles.
Aplicaciones Científicas De Investigación
2-(4,5-Bis(4-fluorophenyl)-1H-imidazol-2-yl)pyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(4,5-Bis(4-fluorophenyl)-1H-imidazol-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes that exhibit unique catalytic properties . In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[4,5-b]pyridine: Shares a similar imidazole-pyridine fused ring system but lacks the fluorophenyl substitutions.
Imidazo[4,5-c]pyridine: Another isomeric form with different substitution patterns.
Imidazo[1,5-a]pyridine: Contains an imidazole ring fused at a different position on the pyridine ring.
Uniqueness
2-(4,5-Bis(4-fluorophenyl)-1H-imidazol-2-yl)pyridine is unique due to the presence of two 4-fluorophenyl groups, which impart distinct electronic and steric properties. These substitutions enhance its potential as a ligand in coordination chemistry and its bioactivity in medicinal applications .
Propiedades
Fórmula molecular |
C20H13F2N3 |
|---|---|
Peso molecular |
333.3 g/mol |
Nombre IUPAC |
2-[4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl]pyridine |
InChI |
InChI=1S/C20H13F2N3/c21-15-8-4-13(5-9-15)18-19(14-6-10-16(22)11-7-14)25-20(24-18)17-3-1-2-12-23-17/h1-12H,(H,24,25) |
Clave InChI |
XATUJEWBYDRHHE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=NC(=C(N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


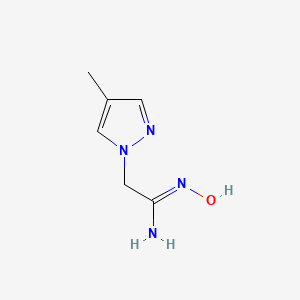
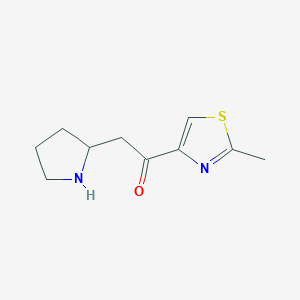
![2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B13300883.png)
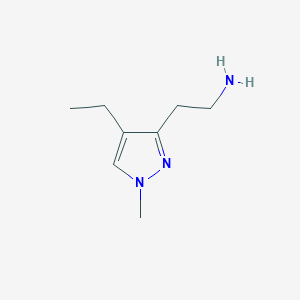
![2-{2-[(3-Methylcyclopentyl)amino]ethoxy}ethan-1-ol](/img/structure/B13300893.png)
![{Spiro[4.5]decan-1-yl}methanol](/img/structure/B13300894.png)
![2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B13300902.png)
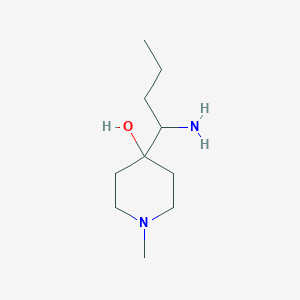
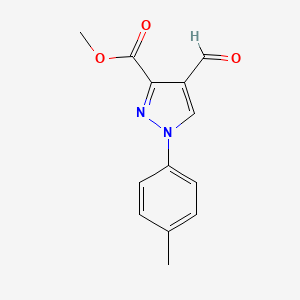
![2-[4-(Aminomethyl)-5-methyl-1H-1,2,3-triazol-1-yl]ethan-1-ol](/img/structure/B13300923.png)


